molecular formula C23H20N2O4 B4969715 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide CAS No. 6026-50-2

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide

Cat. No.: B4969715
CAS No.: 6026-50-2
M. Wt: 388.4 g/mol
InChI Key: AMNUOOWOKBIXLD-UHFFFAOYSA-N
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Description

4-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide is a complex organic compound with a unique structure that includes a dioxobenzoisoquinoline core and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-29-17-12-10-16(11-13-17)24-20(26)9-4-14-25-22(27)18-7-2-5-15-6-3-8-19(21(15)18)23(25)28/h2-3,5-8,10-13H,4,9,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNUOOWOKBIXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387101
Record name 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6026-50-2
Record name 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dioxobenzo[de]isoquinoline with a suitable butanamide derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate: Shares a similar core structure but differs in the substituent groups.

    5-Chloro-2-{[4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl]sulfamoyl}benzoic acid: Another related compound with additional functional groups.

Uniqueness

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

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